2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol is an organic compound characterized by its unique structure, which includes a bromine atom, a phenoxy group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol typically involves the bromination of a suitable precursor, followed by etherification and subsequent reactions to introduce the ethanol group. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylbutane: Shares the bromine and methyl groups but differs in the overall structure.
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxyethanol: Similar structure with an additional ethoxy group.
Uniqueness
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
100345-05-9 |
---|---|
Molecular Formula |
C16H25BrO2 |
Molecular Weight |
329.27 g/mol |
IUPAC Name |
2-[2-bromo-4-(2-methylheptan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H25BrO2/c1-4-5-6-9-16(2,3)13-7-8-15(14(17)12-13)19-11-10-18/h7-8,12,18H,4-6,9-11H2,1-3H3 |
InChI Key |
UJVOWEAINREMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)OCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.